molecular formula C16H16O B11881120 (R)-3-(Naphthalen-1-yl)cyclohexanone CAS No. 479586-35-1

(R)-3-(Naphthalen-1-yl)cyclohexanone

Cat. No.: B11881120
CAS No.: 479586-35-1
M. Wt: 224.30 g/mol
InChI Key: AUCXEQITWZQJIC-CYBMUJFWSA-N
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Description

®-3-(Naphthalen-1-yl)cyclohexanone is a chiral compound featuring a naphthalene ring attached to a cyclohexanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Naphthalen-1-yl)cyclohexanone typically involves the catalytic hydrogenation of naphthalene-substituted cyclohexanones. One common method includes the use of Rhodium (III) catalysts for regioselective C-H bond naphthylation and subsequent transformation into the desired product .

Industrial Production Methods

Industrial production methods for ®-3-(Naphthalen-1-yl)cyclohexanone often involve large-scale catalytic processes, utilizing high-pressure hydrogenation and advanced purification techniques to ensure the desired enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-3-(Naphthalen-1-yl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of naphthalene carboxylic acids.

    Reduction: Formation of naphthalen-1-yl cyclohexanol.

    Substitution: Formation of brominated or nitrated naphthalene derivatives.

Scientific Research Applications

®-3-(Naphthalen-1-yl)cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(Naphthalen-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the cyclohexanone moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Naphthalen-1-yl)cyclohexanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of a naphthalene ring and a cyclohexanone moiety allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

479586-35-1

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(3R)-3-naphthalen-1-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2/t13-/m1/s1

InChI Key

AUCXEQITWZQJIC-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@H](CC(=O)C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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